molecular formula C18H23N3OS B7548592 N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide

N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide

Cat. No. B7548592
M. Wt: 329.5 g/mol
InChI Key: FFEGLURSMANCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide, also known as THP-P, is a chemical compound that has been of interest to researchers due to its potential pharmacological applications. This compound is a nicotinamide derivative that has been synthesized and studied for its potential use in treating various medical conditions.

Mechanism of Action

N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide works by binding to certain receptors in the body, such as the cannabinoid receptor CB2 and the sigma-1 receptor. This binding activates various signaling pathways that lead to the compound's pharmacological effects. This compound has been shown to modulate the immune system, reduce inflammation, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying various biological processes. However, one limitation of using this compound is that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, the synthesis of this compound is complex and may be challenging for some researchers.

Future Directions

There are several future directions for research on N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide. One area of research could be to further investigate its potential use in treating cancer. Studies could focus on optimizing the compound's structure to improve its efficacy against cancer cells. Another area of research could be to investigate its potential use in treating neurodegenerative diseases. Studies could focus on understanding its mechanism of action in the brain and developing more potent derivatives. Overall, the potential applications of this compound are vast, and further research could lead to the development of novel therapeutics for a range of medical conditions.

Synthesis Methods

The synthesis of N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the reaction of 3-bromothiophene with magnesium to form a Grignard reagent. This reagent is then reacted with N-(3-chloropropyl)nicotinamide to form the intermediate compound. The final step involves the reaction of the intermediate compound with piperidine to form this compound.

Scientific Research Applications

N-(3-piperidin-1-ylpropyl)-6-(3-thienyl)nicotinamide has been studied extensively for its potential use in treating various medical conditions. Some of the areas of research include cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-piperidin-1-ylpropyl)-6-thiophen-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(19-8-4-11-21-9-2-1-3-10-21)15-5-6-17(20-13-15)16-7-12-23-14-16/h5-7,12-14H,1-4,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEGLURSMANCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CN=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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